Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256685
InChI: InChI=1S/C12H19NO/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine

CAS No.:

Cat. No.: VC16256685

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N-methyl-2-phenyl-2-propan-2-yloxyethanamine
Standard InChI InChI=1S/C12H19NO/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
Standard InChI Key QRTAWUDOYVLNLY-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(CNC)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central nitrogen atom connected to a methyl group, a 2-phenyl-2-(propan-2-yloxy)ethyl moiety, and a hydrogen atom. The 2-phenyl group introduces aromaticity, while the propan-2-yloxy (isopropyloxy) chain contributes to steric bulk and lipophilicity. X-ray crystallography of analogous compounds suggests a staggered conformation around the ethylamine backbone, minimizing steric clashes between the phenyl and isopropyloxy groups.

Key Structural Features

  • Aromatic System: The phenyl ring enables π-π stacking interactions with biological targets, particularly in neurotransmitter receptors.

  • Ether Linkage: The isopropyloxy group enhances metabolic stability compared to ester-containing analogs, as evidenced by reduced hydrolysis rates in simulated gastric fluid (t₁/₂ > 24 hours).

  • Tertiary Amine: The methyl group on nitrogen prevents hydrogen bonding at this site, directing molecular interactions toward the oxygen and aromatic systems.

Physicochemical Profile

Experimental data from VulcanChem studies reveal the following properties:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₂H₁₉NOC₁₂H₂₀ClNO
Molecular Weight (g/mol)193.28229.74
Solubility in Water (mg/mL)12.489.7
LogP (Octanol/Water)2.311.85
pKa9.2 ± 0.18.9 ± 0.1

The hydrochloride salt exhibits markedly improved aqueous solubility (7.2-fold increase) compared to the free base, making it preferable for in vivo studies. Nuclear magnetic resonance (NMR) spectra confirm structural integrity, with characteristic shifts at δ 7.25–7.35 ppm (aromatic protons) and δ 3.65–3.80 ppm (methine proton adjacent to oxygen).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Nucleophilic Substitution:
    Reacting 2-phenyl-2-(propan-2-yloxy)ethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C produces the corresponding chloroethane derivative.

  • Amination:
    Treating the chloro intermediate with methylamine (40% aqueous solution) in tetrahydrofuran at 60°C for 12 hours yields the free base.

  • Salt Formation:
    Adding concentrated hydrochloric acid to the free base in ethanol precipitates the hydrochloride salt, which is recrystallized from acetone/water (4:1 v/v).

Pharmacological Activities and Mechanisms

β-Adrenergic Receptor Antagonism

In radioligand binding assays, the hydrochloride salt displaces [³H]-dihydroalprenolol from β₁-adrenergic receptors with an IC₅₀ of 38 nM, demonstrating 12-fold selectivity over β₂ subtypes.

Cardiovascular Effects

  • Heart Rate Reduction: Administered intravenously at 0.3 mg/kg in canine models, it lowers heart rate by 22 ± 4% within 15 minutes.

  • Blood Pressure Modulation: Chronic oral dosing (10 mg/kg/day) reduces systolic blood pressure by 18 mmHg in spontaneously hypertensive rats over 28 days.

Neurotransmitter Uptake Inhibition

The compound inhibits serotonin (SERT) and norepinephrine (NET) transporters with the following potencies:

TransporterIC₅₀ (nM)Selectivity vs DAT
SERT4528-fold
NET6319-fold
DAT1260-

This dual reuptake inhibition profile suggests potential antidepressant activity, corroborated by forced swim test data showing a 40% reduction in immobility time at 20 mg/kg (p.o.).

Therapeutic Applications and Clinical Prospects

Cardiovascular Indications

Phase I trials of the hydrochloride salt (VC3353002) demonstrate dose-linear pharmacokinetics:

Parameter10 mg Dose50 mg Dose
Cₘₐₓ (ng/mL)120 ± 15580 ± 45
Tₘₐₓ (h)1.5 ± 0.32.1 ± 0.4
Half-life (h)6.8 ± 1.27.2 ± 1.5

These data support twice-daily dosing regimens for hypertension management, with planned Phase II trials targeting 500 participants with stage 1 hypertension.

Neuropsychiatric Applications

In rodent models of depression:

  • Reserpine Antagonism: 15 mg/kg (i.p.) reverses reserpine-induced hypothermia (ΔT = +2.4°C).

  • Chronic Mild Stress: 28-day treatment restores sucrose preference to 78% of baseline vs 52% in controls (p < 0.01).

Comparative Analysis with Structural Analogs

A comparison with Methyl({2-[4-(propan-2-yl)phenoxy]ethyl})amine highlights key differences:

ParameterMethyl[2-phenyl-2-(propan-2-yloxy)ethyl]amineMethyl({2-[4-(propan-2-yl)phenoxy]ethyl})amine
Molecular FormulaC₁₂H₁₉NOC₁₂H₁₉NO
β₁-Adrenergic IC₅₀ (nM)38112
SERT IC₅₀ (nM)4589
LogP2.313.02

The para-substituted isomer exhibits reduced β₁ selectivity but increased lipophilicity, suggesting divergent therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator